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1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine

Catalog No.
S12920953
CAS No.
M.F
C16H19NO
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine

Product Name

1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine

IUPAC Name

2-(4-phenylmethoxyphenyl)propan-2-amine

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C16H19NO/c1-16(2,17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,12,17H2,1-2H3

InChI Key

XTKMVDDVLKTAKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)N

1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring and an ethylamine moiety. This compound is part of a broader class of substituted phenyl ethylamines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the benzyloxy group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

, including:

  • Oxidation: The benzyloxy group can be oxidized to yield benzoic acid derivatives.
  • Reduction: If nitro groups are present, they can be reduced to amines.
  • Substitution: The ethylamine chain is capable of participating in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction .

The biological activity of 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may exhibit:

  • Antimicrobial Properties: Similar compounds have shown antifungal and antibacterial activity.
  • Cytotoxicity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines .

The mechanism of action often involves binding to specific proteins, modulating their activity through hydrogen bonding and electrostatic interactions.

The synthesis of 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine typically involves several steps:

  • Benzylation: Starting with 4-hydroxybenzaldehyde, the hydroxyl group is benzylated using benzyl bromide in the presence of a base like potassium carbonate.
  • Reduction: The resulting aldehyde is reduced to an alcohol using sodium borohydride.
  • Formation of Ethylamine Chain: The alcohol is converted to a bromide using phosphorus tribromide, followed by reaction with ethylamine.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's reactivity and biological profile .

1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

Interaction studies indicate that 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine can bind effectively to certain protein targets, influencing their function. These studies often employ techniques such as surface plasmon resonance and molecular docking simulations to elucidate binding affinities and mechanisms .

Several compounds share structural similarities with 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
2-(4-Methoxy-phenyl)-ethylamineMethoxy group insteadPotentially different biological activity profile
2-(4-Hydroxy-phenyl)-ethylamineHydroxy group insteadIncreased polarity may affect membrane permeability
2-(4-Chloro-phenyl)-ethylamineChloro group insteadMay exhibit varied reactivity due to electronegativity

Uniqueness

The presence of the benzyloxy group in 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine significantly influences its chemical reactivity and biological activity compared to similar compounds. This structural feature enhances lipophilicity, making it more suitable for interactions within hydrophobic environments in biological systems .

The solubility profile of 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine in organic solvents can be predicted based on its molecular structure and comparison with related aromatic amine compounds. The compound exhibits a lipophilic character due to its benzyloxy-substituted phenyl ring system and tertiary amine functionality [1].

Based on the calculated LogP value of 3.2, the compound demonstrates moderate to high lipophilicity, which indicates favorable solubility in organic solvents [1]. The structural similarity to related benzyloxy-phenyl compounds suggests good solubility in protic solvents such as ethanol and methanol, as well as aprotic solvents including acetone, dichloromethane, and diethyl ether [2] [3].
Aromatic amines generally show enhanced solubility in organic solvents compared to their aliphatic counterparts due to π-π interactions and van der Waals forces [2]. The benzyloxy substituent contributes additional aromatic character, further enhancing solubility in aromatic solvents such as benzene and toluene [4] [3]. The tertiary amine nitrogen, while providing some polarity, maintains the overall lipophilic character of the molecule.

The rotatable bond count of 4 indicates moderate conformational flexibility, allowing the molecule to adopt favorable conformations for solvation in various organic media [1]. The presence of two hydrogen bond acceptors (the ether oxygen and amine nitrogen) facilitates interactions with protic solvents, while the single hydrogen bond donor (the amine proton) enables hydrogen bonding with suitable acceptor solvents [1].

Experimental solubility data for structurally related compounds support these predictions. For instance, phenylethylamine demonstrates good solubility in alcohols and ethers, while 1-phenylethylamine shows similar behavior with slight variations based on substitution patterns [5] [6]. The benzyloxy group is expected to enhance solubility in moderately polar organic solvents while maintaining compatibility with less polar systems.

pKa Determination and Protonation Behavior

The basicity of 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine can be estimated through structure-activity relationships and comparison with analogous aromatic amine compounds. The compound contains a tertiary amine functional group attached to an aromatic system, which significantly influences its acid-base properties [7].
Based on structural analysis and comparison with related compounds, the estimated pKa value for 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine is approximately 9.0 ± 0.5 [8] [9]. This estimation is derived from the pKa values of structurally similar compounds: benzylamine (pKa = 9.33), 1-phenylethylamine (pKa = 9.04), and phenylethylamine (pKa ≈ 9.8) [8] [9] [10].

The protonation behavior of the compound follows typical patterns for aromatic amines. The lone pair of electrons on the nitrogen atom can accept a proton, forming the corresponding ammonium ion. The aromatic ring system provides some electron-withdrawing effect, which slightly reduces the basicity compared to purely aliphatic amines [7]. The benzyloxy substituent at the para position exhibits a weak electron-donating effect through resonance, which may slightly enhance the basicity of the amine .

The tertiary nature of the amine contributes to its basicity, as alkyl substituents generally increase electron density on the nitrogen atom [7]. However, the direct attachment to the aromatic ring system moderates this effect. The compound is expected to be fully protonated at physiological pH (7.4), existing predominantly in its cationic form under these conditions.

Temperature dependence of the pKa is expected to follow the typical pattern for aromatic amines, with slight decreases in basicity at elevated temperatures due to entropic effects [7]. The protonation site is unambiguously the nitrogen atom, as confirmed by the molecular structure and electronic distribution.

Thermal Stability and Decomposition Patterns

The thermal stability of 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine is influenced by its aromatic amine structure and the presence of the thermally labile benzyloxy group. Aromatic amines typically exhibit enhanced thermal stability compared to aliphatic analogues due to the stabilizing influence of the aromatic ring system [12] [13].

Based on thermogravimetric analysis studies of similar aromatic amine compounds, the decomposition temperature range for 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine is estimated between 180-250°C [12]. The initial decomposition likely involves cleavage of the benzyloxy group, as benzyl ethers are known to be thermally labile linkages [14]. This process would generate benzyl alcohol or its derivatives and the corresponding phenolic compound.

The thermal decomposition pattern is expected to proceed through multiple stages [13]. The primary decomposition stage (180-250°C) involves the cleavage of the C-O bond in the benzyloxy group, generating volatile products including benzyl alcohol, toluene, and formaldehyde [15]. The secondary decomposition stage (250-400°C) involves further fragmentation of the aromatic amine structure, producing volatile amines, aromatic hydrocarbons, and nitrogen-containing compounds [12].

The tertiary amine functionality contributes to thermal instability through potential Hofmann elimination reactions at elevated temperatures [13]. This process can lead to the formation of alkenes and secondary amine products. The aromatic ring system provides a stabilizing framework that resists complete degradation until temperatures exceed 400°C [12].

Differential scanning calorimetry studies of related aromatic amine compounds show characteristic endothermic transitions corresponding to melting, followed by exothermic decomposition reactions [16]. The decomposition energy is typically in the range of 500-800 J/g for aromatic amine compounds with similar molecular weights [13].

Crystallographic Studies and Polymorphism Analysis

The potential for polymorphism in 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine can be assessed based on its molecular structure and the crystallization behavior of related aromatic amine compounds. The compound possesses structural features that are conducive to polymorphic behavior, including conformational flexibility and multiple hydrogen bonding sites [16] [17].

The molecular structure contains several rotatable bonds (4 total), particularly around the benzyloxy linkage and the connection between the aromatic ring and the tertiary amine center [1]. This conformational flexibility provides the foundation for different crystalline arrangements, as observed in similar compounds such as MBQ-167 and related aromatic amine derivatives [16].

The presence of hydrogen bond donor and acceptor sites creates opportunities for different hydrogen bonding patterns in the solid state [18] . The tertiary amine nitrogen can participate in N-H···O and N-H···N hydrogen bonds, while the benzyloxy oxygen can serve as a hydrogen bond acceptor . These interactions can arrange differently in various crystal forms, leading to polymorphic behavior.

Crystal structure analysis of related benzyloxy-phenyl compounds reveals common packing motifs involving π-π stacking interactions between aromatic rings and C-H···π interactions [18] . The extended aromatic system in 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine provides multiple sites for these interactions, potentially leading to different crystal packing arrangements.

Based on the crystallographic studies of similar compounds, potential space groups for 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine polymorphs include P21/c (monoclinic), P212121 (orthorhombic), and P-1 (triclinic) [18] . The compound may exhibit both concomitant and monotropic polymorphism, with thermodynamic relationships determined by temperature-dependent solubility studies [16].

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.146664230 g/mol

Monoisotopic Mass

241.146664230 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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